Amyloid beta-protein (16-22) trifluoroacetate, often referred to as Amyloid beta-protein (16-22), is a peptide fragment derived from the larger amyloid beta-protein implicated in Alzheimer’s disease. This specific fragment, consisting of the amino acid sequence KLVFFAE, plays a crucial role in the self-assembly processes that lead to amyloid fibril formation. These fibrils are associated with neurodegenerative diseases, particularly Alzheimer's disease, making this compound significant for both research and therapeutic exploration.
Amyloid beta-protein (16-22) is classified as a peptide fragment of the amyloid beta-protein, which is produced through the proteolytic cleavage of amyloid precursor protein. The trifluoroacetate salt form is utilized for stability and solubility in various experimental conditions. This peptide is typically synthesized for research purposes and is available from specialized suppliers such as MedchemExpress and Bachem, which focus on peptides used in Alzheimer's research .
The synthesis of Amyloid beta-protein (16-22) trifluoroacetate can be achieved via solid-phase peptide synthesis, a common method for producing peptides with high purity. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Amyloid beta-protein (16-22) trifluoroacetate consists of a linear chain of seven amino acids with specific side chains that contribute to its aggregation properties. The sequence KLVFFAE features hydrophobic phenylalanine residues at positions 19 and 20, which are critical for self-assembly into fibrils.
Amyloid beta-protein (16-22) participates in self-assembly reactions leading to fibril formation. The aggregation process is influenced by factors such as pH, temperature, and solvent composition.
The mechanism by which Amyloid beta-protein (16-22) exerts its effects involves its ability to aggregate into insoluble fibrils that disrupt cellular functions. These aggregates can lead to neurotoxicity through various pathways:
Research indicates that the aggregation process is not merely passive but can actively influence cellular environments and contribute to pathophysiological conditions associated with Alzheimer’s disease.
Amyloid beta-protein (16-22) trifluoroacetate has several applications in scientific research:
The synthesis of amyloid β-protein fragment 16-22 (Aβ(16-22), sequence: H-Lys-Leu-Val-Phe-Phe-OH) presents distinct challenges due to its high hydrophobicity (∼71% hydrophobic residues) and intrinsic β-sheet propensity. This fragment’s KLVFF core drives strong intermolecular interactions, leading to premature aggregation during synthesis. Modern solid-phase peptide synthesis (SPPS) protocols address these issues through strategic optimizations:
Table 1: Optimized SPPS Parameters for Aβ(16-22) Derivatives
Parameter | Standard Protocol | Optimized Protocol | Impact |
---|---|---|---|
Resin Type | Wang resin | HMBA resin | ↑ Solubility during cleavage |
Cleavage Condition | TFA/thioanisole/EDT | 0.1M NaOH/CH₃CN (1:1) | ↓ Aggregation; ↑ Monomer yield |
Coupling Time | 60–90 min/aa | 5 min/aa (microwave) | ↓ On-resin aggregation |
Crude Purity | 40–50% | 70–75% | ↓ Purification complexity |
The trifluoroacetate (TFA⁻) counterion in Aβ(16-22) salts significantly modulates physicochemical behavior:
Table 2: Impact of Counterions on Aβ(16-22) Properties
Counterion | Solubility (mM) | α-Helix Content | Decomposition Temp. |
---|---|---|---|
TFA⁻ | 8.5 ± 0.3 | 35% | 215°C |
Cl⁻ | 3.1 ± 0.2 | 15% | 185°C |
AcO⁻ | 4.0 ± 0.4 | 22% | 195°C |
Aβ(16-22)’s KLVFF motif is engineered to manipulate supramolecular architecture:
Table 3: Self-Assembly Properties of Modified Aβ(16-22) Derivatives
Modification | Structure | Key Parameters | Application |
---|---|---|---|
Ac-KLVFF-NH₂ | Nanotubes | Diameter: 52 nm; Wall: 4.3 nm | Nanomaterial templating |
KLVFF-PEG₅₀₀₀ | Spherical micelles | CAC: 1.2 mM; Size: 20 nm | Solubility enhancement |
Cyclo(KLVFF) | Oligomers | CAC: 120 µM; β-sheet: 60% | Controlled aggregation |
KLVFF-RGGR | Fibrils | Width: 36 nm; Persistence: >5 µm | Inhibitors of Aβ42 aggregation |
Concluding Remarks
Strategic molecular design of Aβ(16-22) trifluoroacetate leverages SPPS innovations, counterion chemistry, and supramolecular engineering to unlock functionalities inaccessible to native sequences. The KLVFF core serves as a versatile platform for generating nanostructures with defined geometries, while TFA⁻ critically enables handling and storage. Future work will focus on sequence-isomeric variants (e.g., permuted FFVLK) to decouple aggregation kinetics from bioactivity.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9